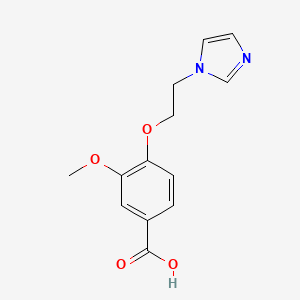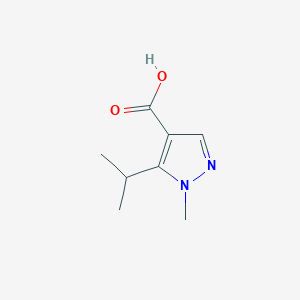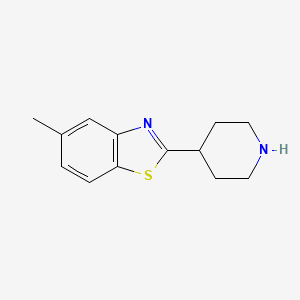
5-Methyl-2-(piperidin-4-yl)-1,3-benzothiazole
Übersicht
Beschreibung
5-Methyl-2-(piperidin-4-yl)-1,3-benzothiazole is a chemical compound that has garnered interest in the scientific community due to its potential applications in various fields. This compound is also known as MBT and has been the subject of numerous studies exploring its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The compound has shown significant antimicrobial activity. A series of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles were synthesized and evaluated for their antimicrobial activity. The compounds showed significant antibacterial activity and moderate antifungal activity .
Molecular Modeling
The compound has been used in molecular modeling studies. The structure-based investigations using docking studies with the crystal structure of oxidoreductase protein organisms like Escherichia coli for antibacterial activity and Candida albicans for antifungal activity have been carried out .
Synthesis of Piperidines
The compound has been used in the synthesis of piperidines. Piperidines are among the most common building blocks in natural products and have various therapeutic applications .
Synthesis of Dihydropyrrol-2-ones
The compound has been used in the synthesis of dihydropyrrol-2-ones via one-pot multi-component reactions. Dihydropyrrol-2-ones are important in organic synthesis due to their wide spectrum of activity which includes anti-microbiological, antitumor, anti-inflammatory, antimalarial, antifungal, antidiabetics, and antibiotic properties .
Anti-inflammatory and Analgesic Activity
The compound has shown potential for anti-inflammatory and analgesic activity. Two new series of thieno[2′,3′:4,5]pyrimido[1,2-b][1,2,4]triazines and thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines were synthesized and evaluated for their anti-inflammatory and analgesic activity .
Green Chemistry
The compound has been used in green chemistry processes. The synthesis of piperidines and dihydropyrrol-2-ones was carried out under reflux conditions in ethanol, which is a green solvent .
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures have been used in proteomics research , suggesting potential interactions with proteins.
Mode of Action
Indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors , indicating a possible interaction between 5-Methyl-2-(piperidin-4-yl)-1,3-benzothiazole and various cellular targets.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 5-Methyl-2-(piperidin-4-yl)-1,3-benzothiazole may interact with a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
5-methyl-2-piperidin-4-yl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S/c1-9-2-3-12-11(8-9)15-13(16-12)10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSWNCUBPWMLNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)C3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(piperidin-4-yl)-1,3-benzothiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2,4-dichlorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1462197.png)
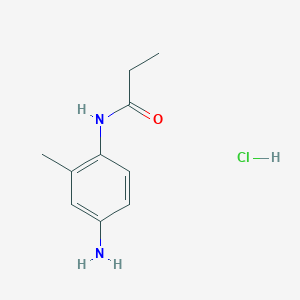

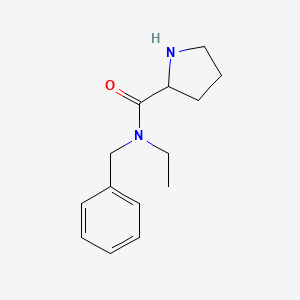

![[4-(5-Chloro-2-methoxyphenyl)oxan-4-yl]methanamine](/img/structure/B1462203.png)
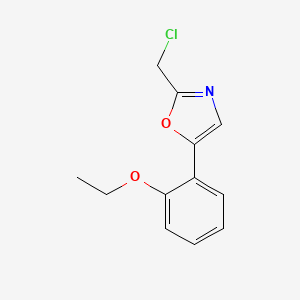
![1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperazine dihydrochloride](/img/structure/B1462205.png)


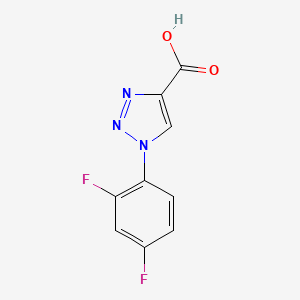
![3-Phenylimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B1462210.png)
